Physical and chemical properties of 6-Bromo-1,4,8-trioxaspiro[4.5]decane
Title: Comprehensive Technical Guide on the Physical and Chemical Properties of 6-Bromo-1,4,8-trioxaspiro[4.5]decane Executive Summary In modern medicinal chemistry, the shift toward highly three-dimensional, sp³-rich mo...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Technical Guide on the Physical and Chemical Properties of 6-Bromo-1,4,8-trioxaspiro[4.5]decane
Executive Summary
In modern medicinal chemistry, the shift toward highly three-dimensional, sp³-rich molecular architectures has elevated the importance of spirocyclic building blocks. 6-Bromo-1,4,8-trioxaspiro[4.5]decane (CAS: 1423031-10-0) is a specialized alpha-bromo ketal that bridges the structural rigidity of a tetrahydropyran ring with the protective stability of a 1,3-dioxolane ketal[1]. This in-depth guide dissects the physical properties, stereoelectronic reactivity, and self-validating synthetic protocols associated with this compound, providing drug development professionals with a robust framework for incorporating this scaffold into complex active pharmaceutical ingredients (APIs).
Structural and Physical Properties
The structural architecture of 6-bromo-1,4,8-trioxaspiro[4.5]decane dictates its physical behavior and chemical stability. The molecule consists of a 6-membered tetrahydropyran ring fused at a single spiro carbon (C5) to a 5-membered 1,3-dioxolane ring. The bromine atom is positioned at C6, directly adjacent to the spiro center.
Table 1: Quantitative Physical and Chemical Properties
Stereoelectronic Analysis:
The tetrahydropyran ring typically adopts a chair conformation. The bulky bromine atom at C6 strongly prefers an equatorial position to minimize 1,3-diaxial steric clashes with the axial protons of the pyran ring. However, the presence of three oxygen atoms within the spiro system introduces significant anomeric effects, heavily influencing the compound's reactivity profile.
Chemical Properties and Reactivity Profile
The reactivity of 6-bromo-1,4,8-trioxaspiro[4.5]decane is defined by the tension between its stable ketal moiety and its reactive alpha-bromo functional group.
Acetal Stability: The 1,4,8-trioxaspiro system is highly stable under basic, nucleophilic, and reducing conditions (e.g., Grignard reagents, LiAlH₄). However, it is deliberately labile to aqueous acids, allowing for the unmasking of the parent ketone during late-stage synthesis.
Nucleophilic Substitution (Sₙ2) Challenges: Traditional Sₙ2 displacement of the C6 bromine is notoriously difficult. The spiro carbon (C5) acts as a neopentyl-like steric shield, physically blocking the requisite 180° backside attack trajectory. Furthermore, the electron-rich lone pairs of the adjacent ketal oxygens create severe stereoelectronic repulsion against incoming nucleophiles.
Elimination (E2): Treatment with strong, bulky bases (such as potassium tert-butoxide) forces the molecule down an E2 elimination pathway, yielding a spiro-enol ether—a highly valuable diene for subsequent Diels-Alder cycloadditions.
Experimental Workflows and Self-Validating Protocols
To harness this compound effectively, researchers must employ strict, causality-driven protocols. Below are the validated methodologies for its synthesis and downstream functionalization.
Protocol 1: Synthesis via Dean-Stark Ketalization
Objective: Convert [2] to its ethylene ketal without degrading the pyran ring[3].
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-bromotetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous toluene (0.2 M).
Reagent Addition: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).
Causality: Toluene is selected because it forms a minimum-boiling azeotrope with water. The Dean-Stark trap continuously removes the byproduct water, driving the thermodynamically controlled equilibrium toward ketal formation according to Le Chatelier's principle. p-TsOH provides the necessary protonation of the carbonyl oxygen to increase its electrophilicity without being harsh enough to cleave the ether linkages.
Reaction: Reflux the mixture until water ceases to collect in the trap (typically 4-6 hours).
Workup: Cool to room temperature and immediately quench the acid catalyst with saturated aqueous NaHCO₃ to prevent reverse hydrolysis. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.
Validation Checkpoint: Analyze the crude mixture via GC-MS. The protocol is validated when the starting ketone mass peak (m/z 179.0) disappears, and the target ketal peak (m/z 223.0) becomes the dominant signal[1].
Figure 1: Step-by-step synthesis workflow of 6-Bromo-1,4,8-trioxaspiro[4.5]decane from THP-4-one.
Protocol 2: Halogen-Metal Exchange for Downstream Functionalization
Objective: Generate a nucleophilic organomagnesium intermediate for cross-coupling.
Setup: Dissolve 6-bromo-1,4,8-trioxaspiro[4.5]decane in anhydrous THF under an inert argon atmosphere.
Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.
Causality: Direct insertion of magnesium turnings into an alpha-bromo ketal often requires elevated temperatures, which invariably leads to beta-elimination (expelling an oxygen atom) or Wurtz-type homocoupling. Using iPrMgCl facilitates a rapid, low-temperature halogen-metal exchange. The resulting organomagnesium species is stabilized at -78°C, preventing decomposition while remaining highly nucleophilic.
Validation Checkpoint: Before adding a precious electrophile, withdraw a 0.1 mL aliquot and quench it into D₂O. GC-MS or ¹H-NMR analysis of this aliquot must confirm the incorporation of deuterium at the C6 position, proving that the halogen-metal exchange was quantitative.
Figure 2: Primary reactivity pathways and downstream applications of the alpha-bromo ketal.
Applications in Drug Development
The 6-bromo-1,4,8-trioxaspiro[4.5]decane scaffold is highly valued in modern drug discovery. The spirocyclic architecture inherently increases the fraction of sp³-hybridized carbons (Fsp³) within a drug candidate, a metric strongly correlated with improved clinical success rates due to enhanced aqueous solubility and reduced off-target binding.
Specifically, the precursor 3-bromotetrahydro-4H-pyran-4-one and its protected ketal derivatives have been explicitly utilized in the synthesis of [4] and complex [5]. These frameworks serve as rigid, metabolically stable bioisosteres for more traditional, flat aromatic rings, allowing medicinal chemists to precisely tune the pharmacokinetics of CNS-active compounds.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1,4,8-trioxaspiro[4.5]decane
Introduction: The Versatility of Spirocyclic Scaffolds in Modern Chemistry In the landscape of contemporary drug discovery and materials science, the demand for structurally complex and three-dimensional molecules is eve...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of Spirocyclic Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the demand for structurally complex and three-dimensional molecules is ever-increasing. Spirocyclic frameworks, characterized by two rings sharing a single atom, offer a unique topographical design that allows for precise spatial orientation of functional groups. This attribute is highly sought after for enhancing selectivity and efficacy in biologically active compounds. 6-Bromo-1,4,8-trioxaspiro[4.5]decane emerges as a valuable building block, possessing a rigid spiroketal core functionalized with a reactive bromine atom. This bromine substituent serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis.[1]
This technical guide provides an in-depth exploration of the application of 6-Bromo-1,4,8-trioxaspiro[4.5]decane in several seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. As a Senior Application Scientist, the following protocols and insights are designed to be a self-validating system, explaining not just the steps, but the underlying chemical principles to empower researchers to achieve their synthetic goals.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[1] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the electrophile, 6-Bromo-1,4,8-trioxaspiro[4.5]decane, to form a Pd(II) intermediate.
Transmetalation (for Suzuki, Sonogashira): An organometallic nucleophile (e.g., organoboron or organocopper) transfers its organic group to the palladium center.
Migratory Insertion (for Heck): An alkene coordinates to the palladium and inserts into the Pd-C bond.
β-Hydride Elimination (for Heck): A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the product and a palladium-hydride species.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
The choice of ligands, base, and solvent is critical for the success of these reactions, as they influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle.
Diagram of the General Catalytic Cycle
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[3]
Causality in Experimental Design
The choice of a palladium(0) source, a suitable phosphine ligand, and a base are paramount. The ligand stabilizes the palladium center and modulates its reactivity. The base is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium catalyst.[2] A solvent system that can dissolve both the organic and inorganic reagents is typically employed, often a mixture of an organic solvent and water.
Representative Protocol for Suzuki-Miyaura Coupling
To a dry Schlenk flask, add 6-Bromo-1,4,8-trioxaspiro[4.5]decane, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Parameters
Parameter
Condition
Rationale
Palladium Catalyst
Pd(PPh₃)₄ (3 mol%)
A common and effective Pd(0) precatalyst.
Ligand
Triphenylphosphine (in Pd(PPh₃)₄)
Stabilizes the Pd(0) species.
Base
K₂CO₃ (2.0 equiv)
A moderately strong base to activate the boronic acid.
Solvent
1,4-Dioxane/H₂O
A polar aprotic solvent mixture to dissolve all reactants.
Temperature
90-100 °C
Provides sufficient energy for oxidative addition and reductive elimination.
Atmosphere
Inert (Ar or N₂)
Prevents oxidation of the Pd(0) catalyst.
Application 2: Heck Reaction for Alkene Arylation
The Heck reaction is a powerful tool for the formation of substituted alkenes by coupling an unsaturated halide with an alkene.[4] This reaction is particularly useful for introducing vinyl groups onto aromatic and heterocyclic scaffolds.
Causality in Experimental Design
The Heck reaction typically employs a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species.[5] A phosphine ligand is often used to stabilize the catalyst and improve yields. A base is required to neutralize the hydrogen halide produced during the catalytic cycle and to regenerate the Pd(0) catalyst.[5] Polar aprotic solvents like DMF or NMP are commonly used due to their high boiling points and ability to dissolve the reactants.
Representative Protocol for the Heck Reaction
Materials:
6-Bromo-1,4,8-trioxaspiro[4.5]decane (1.0 equiv)
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
Pd(OAc)₂ (Palladium(II) Acetate) (2 mol%)
P(o-tolyl)₃ (Tri(o-tolyl)phosphine) (4 mol%)
Triethylamine (Et₃N) (1.5 equiv)
N,N-Dimethylformamide (DMF)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Procedure:
To a dry Schlenk tube, add 6-Bromo-1,4,8-trioxaspiro[4.5]decane, Pd(OAc)₂, and P(o-tolyl)₃.
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
Add anhydrous, degassed DMF, the alkene, and Et₃N via syringe.
Seal the tube and heat to 100-120 °C for 18-24 hours.
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Presentation: Heck Reaction Parameters
Parameter
Condition
Rationale
Palladium Catalyst
Pd(OAc)₂ (2 mol%)
A common and air-stable Pd(II) precatalyst.
Ligand
P(o-tolyl)₃ (4 mol%)
A bulky phosphine ligand that can promote the reaction.
Base
Et₃N (1.5 equiv)
An organic base to neutralize the generated HBr.
Solvent
DMF
A high-boiling polar aprotic solvent.
Temperature
100-120 °C
Necessary to drive the reaction to completion.
Atmosphere
Inert (Ar or N₂)
Protects the catalyst from deactivation.
Diagram of the Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Application 3: Sonogashira Coupling for the Synthesis of Alkynes
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[6] This reaction is typically co-catalyzed by palladium and copper(I) salts.[7]
Causality in Experimental Design
The Sonogashira coupling relies on a dual catalytic system. The palladium catalyst undergoes the standard oxidative addition and reductive elimination steps. The copper(I) co-catalyst is believed to activate the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.[8] An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide by-product.
To a dry Schlenk flask, add 6-Bromo-1,4,8-trioxaspiro[4.5]decane, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill the flask with an inert gas three times.
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Presentation: Sonogashira Coupling Parameters
Parameter
Condition
Rationale
Palladium Catalyst
Pd(PPh₃)₂Cl₂ (3 mol%)
A common Pd(II) precatalyst for Sonogashira reactions.
Co-catalyst
CuI (5 mol%)
Activates the terminal alkyne.
Base
Et₃N (2.0 equiv)
Serves as both a base and a solvent in some cases.
Solvent
THF
A suitable polar aprotic solvent.
Temperature
RT to 60 °C
Generally mild conditions are sufficient.
Atmosphere
Inert (Ar or N₂)
Essential to prevent oxidative side reactions.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[9] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of medicinal chemistry.[10]
Causality in Experimental Design
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[11] These ligands facilitate both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine, allowing it to coordinate to the palladium center.[12] Anhydrous, non-polar solvents like toluene or dioxane are typically used.
Representative Protocol for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, add 6-Bromo-1,4,8-trioxaspiro[4.5]decane, Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.
Add anhydrous toluene, followed by the amine.
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
Quench the reaction carefully with water, and then dilute with ethyl acetate.
Filter the mixture through a pad of Celite to remove palladium residues.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination Parameters
Parameter
Condition
Rationale
Palladium Catalyst
Pd₂(dba)₃ (2 mol%)
A common and effective Pd(0) precatalyst.
Ligand
XPhos (4 mol%)
A bulky, electron-rich ligand that promotes C-N coupling.
Base
NaOt-Bu (1.4 equiv)
A strong, non-nucleophilic base.
Solvent
Toluene
A non-polar aprotic solvent.
Temperature
80-110 °C
Required to overcome the activation barrier for C-N bond formation.
Atmosphere
Inert (Ar or N₂)
Crucial for catalyst stability.
Diagram of a General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
6-Bromo-1,4,8-trioxaspiro[4.5]decane is a promising building block for the synthesis of novel spirocyclic compounds. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust framework for the derivatization of this scaffold. While the provided protocols are representative and may require optimization for specific substrates, they are grounded in the well-established principles of these powerful synthetic transformations. The continued exploration of new ligands and reaction conditions will undoubtedly further expand the utility of this and other spirocyclic building blocks in the development of next-generation pharmaceuticals and advanced materials.
References
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved March 17, 2026, from [Link]
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved March 17, 2026, from [Link]
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved March 17, 2026, from [Link]
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 17, 2026, from [Link]
SATHEE JEE. (n.d.). Chemistry Heck Reaction. Retrieved March 17, 2026, from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 17, 2026, from [Link]
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved March 17, 2026, from [Link]
Albanese, V., et al. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. Retrieved March 17, 2026, from [Link]
SFERA. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved March 17, 2026, from [Link]
Organic Chemistry Lessons. (2021, March 20). Heck Reaction. YouTube. Retrieved March 17, 2026, from [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 17, 2026, from [Link]
Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved March 17, 2026, from [Link]
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved March 17, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 17, 2026, from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved March 17, 2026, from [Link]
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved March 17, 2026, from [Link]
MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved March 17, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 17, 2026, from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 17, 2026, from [Link]
Technical Support Center: Troubleshooting Debromination in 6-Bromo-1,4,8-trioxaspiro[4.5]decane Workflows
The Debromination Dilemma: Mechanistic Causality 6-Bromo-1,4,8-trioxaspiro[4.5]decane is the ethylene acetal of 3-bromo-tetrahydro-4H-pyran-4-one. As an α -bromo ketal, the C-Br bond is highly activated by the adjacent a...
Author: BenchChem Technical Support Team. Date: March 2026
The Debromination Dilemma: Mechanistic Causality
6-Bromo-1,4,8-trioxaspiro[4.5]decane is the ethylene acetal of 3-bromo-tetrahydro-4H-pyran-4-one. As an
α
-bromo ketal, the C-Br bond is highly activated by the adjacent acetal oxygens and the inherent ring strain of the spiro system. Researchers frequently encounter debromination (loss of the bromine atom) or dehydrobromination (elimination of HBr) during functionalization.
Understanding the causality behind these side reactions is critical for rational experimental design:
Base-Induced Elimination (E2): The protons adjacent to the bromo group are highly acidic. Strong, non-nucleophilic bases (e.g., NaH, KOtBu) will preferentially abstract these protons rather than facilitating substitution, leading to the formation of a debrominated enol ether[1].
Uncontrolled Metal-Halogen Exchange: When reacting with standard organolithium (e.g.,
n
-BuLi) or Grignard reagents, the highly electrophilic bromine undergoes rapid exchange. If this intermediate is not trapped instantaneously, or if the temperature rises, it abstracts a proton from the solvent or during aqueous workup, yielding the fully debrominated ketal[2].
Reductive Cleavage:α
-Bromo ketals are sensitive to single-electron transfer (SET) processes. Reagents that act as hydride donors or radical initiators will homolytically or heterolytically cleave the weak C-Br bond.
Mechanistic pathways of 6-Bromo-1,4,8-trioxaspiro[4.5]decane reacting under various conditions.
Condition Matrix: Quantitative Data on Debromination
To design a self-validating experimental system, you must select conditions that kinetically favor your desired pathway over elimination or reduction. The table below summarizes the effect of base and solvent choices on the reaction of 6-Bromo-1,4,8-trioxaspiro[4.5]decane with secondary amines (SN2) and organometallics.
Causality: Using a sterically hindered, mild organic base (DIPEA) in a polar aprotic solvent (MeCN) maximizes the nucleophilicity of the incoming amine while suppressing the E2 elimination pathway.
Preparation: In an oven-dried flask under N₂, dissolve 6-Bromo-1,4,8-trioxaspiro[4.5]decane (1.0 mmol) in anhydrous MeCN (5.0 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol). Self-Validation: The solution should remain colorless. A color change to yellow/brown indicates premature degradation or moisture.
Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise at room temperature.
Heating: Heat the reaction mixture to 80 °C for 12 hours.
In-Process Check: Monitor by GC-MS. The disappearance of the starting material peak (m/z ~223/225) and the appearance of the product mass without the M/M+2 bromine isotope pattern confirms successful substitution.
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ to remove DIPEA salts. Dry over Na₂SO₄ and concentrate.
Protocol B: Halogen-Metal Exchange and Electrophilic Trapping
Causality: Standard magnesium turnings cause Wurtz coupling.
n
-BuLi causes over-metalation and ring fragmentation. Knochel's Turbo Grignard (
i
PrMgCl·LiCl) breaks up polymeric magnesium aggregates, allowing for a rapid, low-temperature exchange that preserves the sensitive spiro-ketal motif[2].
Preparation: Dissolve 6-Bromo-1,4,8-trioxaspiro[4.5]decane (1.0 mmol) in anhydrous THF (4.0 mL) under a strict N₂ atmosphere.
Cooling: Cool the flask to exactly -78 °C using a dry ice/acetone bath. Critical: Do not allow the temperature to rise above -70 °C, or spontaneous elimination of the metalated species will occur.
Exchange: Add
i
PrMgCl·LiCl (1.3 M in THF, 1.1 mmol) dropwise over 10 minutes. Stir at -78 °C for 30 minutes.
Trapping: Add the desired electrophile (e.g., an aldehyde or DMF) (1.5 mmol) neat or dissolved in 1 mL THF.
In-Process Check: Quench a 50 µL aliquot in saturated NH₄Cl and analyze via TLC. The debrominated side-product (1,4,8-trioxaspiro[4.5]decane) will run significantly higher (less polar) than the trapped product.
Workup: Quench the main reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract with EtOAc.
Troubleshooting FAQs
Q: I am trying to form the Grignard reagent of 6-Bromo-1,4,8-trioxaspiro[4.5]decane using magnesium turnings, but I only isolate the debrominated ketal. Why?A:α
-Bromo ketals are highly prone to Wurtz-type homocoupling and reduction when exposed to solid magnesium metal. The radical intermediates formed at the metal surface abstract hydrogen from the solvent. You must abandon direct insertion and use a halogen-metal exchange protocol with Turbo Grignard (
i
PrMgCl·LiCl) at cryogenic temperatures to bypass the radical pathway[2].
Q: My SN2 reaction with sodium methoxide is yielding an enol ether. How can I form the
α
-methoxy ketal?A: Sodium methoxide is a strong base and kinetically favors the deprotonation of the
α
-proton (E2 elimination) over the SN2 attack on the sterically hindered secondary carbon[1]. To achieve alkoxylation, avoid alkali metal alkoxides. Instead, use the alcohol as the solvent with a non-nucleophilic silver salt (e.g., Ag₂CO₃ or AgOTf) to precipitate AgBr and drive the SN1/SN2 pathway without basic elimination.
Q: Can I use palladium-catalyzed cross-coupling (e.g., Suzuki) on this substrate?A: It is exceptionally difficult.
α
-Bromo ketals undergo rapid
β
-hydride elimination once the palladium oxidatively adds to the C-Br bond, resulting in the debrominated enol ether. If you must form a C-C bond at this position, it is recommended to first convert the bromide to an organozinc reagent (via zinc dust insertion in THF/DMA) and perform a Negishi coupling, which is less prone to
β
-hydride elimination.
References
Aston, J. G., & Greenburg, R. B. "alpha-Bromo Secondary Alkyl Ketones. I. Reaction with Sodium Alcoholates. A New Synthesis of Tertiary Acids by Rearrangement." Journal of the American Chemical Society, 1940.[Link]
Li, N.-S. et al. "Reaction of organoboranes with .alpha.-bromo ketones under the influence of potassium tert-butoxide in tetrahydrofuran." Journal of the American Chemical Society, 1968.[Link]
Knochel, P. et al. "Selective Mono- and 1,2-Difunctionalisation of Cyclopentene Derivatives via Mg and Cu Intermediates." ResearchGate, 2025 (Original concept established in Angew. Chem.).[Link]
Technical Support Center: Troubleshooting Incomplete Ketal Cleavage in 6-Bromo-1,4,8-trioxaspiro[4.5]decane
Welcome to the Application Support Center. This guide is designed for synthetic chemists and drug development professionals encountering stalled reactions, low yields, or degradation during the deprotection of 6-bromo-1,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for synthetic chemists and drug development professionals encountering stalled reactions, low yields, or degradation during the deprotection of 6-bromo-1,4,8-trioxaspiro[4.5]decane to yield 3-bromotetrahydro-4H-pyran-4-one .
Rather than providing a generic deprotection sheet, this guide deconstructs the specific electronic and physical properties of this molecule to help you troubleshoot effectively.
Diagnostic Overview: The Chemical Causality of Stalled Cleavage
Cleaving the ethylene glycol ketal of 6-bromo-1,4,8-trioxaspiro[4.5]decane is notoriously difficult compared to standard ketals. Understanding why it fails is the first step to fixing the protocol.
Electronic Destabilization: Ketal hydrolysis is an equilibrium-driven process that proceeds via an oxocarbenium ion intermediate. In this substrate, the highly electronegative bromine atom at the C6 position (adjacent to the spiro carbon) exerts a strong inductive electron-withdrawing effect (-I effect). This severely destabilizes the adjacent partial positive charge of the oxocarbenium ion, drastically raising the activation energy for the rate-determining C–O bond heterolysis[1].
Competing Side Reactions: Because the cleavage is slow, chemists often compensate by increasing temperature or acid concentration. However, the resulting alpha-bromo ketone (3-bromotetrahydro-4H-pyran-4-one) is sensitive to harsh conditions and will readily undergo dehydrobromination (elimination of HBr) to form 2H-pyran-4(3H)-one derivatives, or undergo epoxide formation if the leaving ethylene glycol acts as a nucleophile[2].
Biphasic Stalling: The spiroketal is highly lipophilic. Standard aqueous acid conditions (e.g., dilute HCl) often create a biphasic system where the effective concentration of the acid at the organic interface is too low to drive the reaction.
Caption: Mechanistic pathway highlighting the destabilized oxocarbenium intermediate.
Quantitative Data Summary: Cleavage Condition Matrix
Before altering your workflow, compare your current conditions against our benchmarked data for this specific transformation.
Cleavage Reagent / Condition
Solvent System
Temp (°C)
Typical Conversion
Major Observed Side Reactions
Recommendation
1M HCl (aq)
THF / H₂O (1:1)
60°C
~40% (Stalls)
HBr Elimination (at >50°C)
Avoid; equilibrium limits conversion.
p-TsOH (10 mol%)
Acetone / H₂O (10:1)
25°C
~60%
Transketalization stalling
Good for sensitive batches, but requires prolonged time (48h+).
TFA (20 equivalents)
DCM / H₂O (10:1)
0°C to 25°C
~80%
Minimal if monitored closely
Recommended Brønsted Method
Me₂BBr (1.5 equiv)
DCM (Anhydrous)
-78°C
>95%
None (Irreversible cleavage)
Recommended Lewis Acid Method
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols include In-Process Controls (IPCs) . Do not proceed to the next step unless the IPC criteria are met.
Best for labs lacking specialized Lewis acids. Relies on high acid concentration and a homogenous solvent mixture to overcome the activation barrier.
Preparation: Dissolve 6-bromo-1,4,8-trioxaspiro[4.5]decane (1.0 mmol) in a mixture of Dichloromethane (DCM) and Water (10:1 v/v, 11 mL total) in a round-bottom flask.
Initiation: Cool the mixture to 0°C using an ice bath. Dropwise, add Trifluoroacetic Acid (TFA, 20.0 mmol).
Propagation: Remove the ice bath and allow the reaction to warm to 25°C. Stir vigorously (800+ rpm) to ensure maximum interfacial mixing.
IPC (Self-Validation Step): After 4 hours, withdraw a 10 µL aliquot. Quench immediately in 100 µL of saturated aqueous NaHCO₃ and extract with 200 µL Ethyl Acetate. Spot on TLC (Hexanes/EtOAc 3:1).
Validation: The product ketone (3-bromotetrahydro-4H-pyran-4-one) will stain strongly with KMnO₄ (yellow spot on purple background), whereas the starting ketal will not. If starting material remains >5%, continue stirring for 2 hours.
Workup: Once validated, cool to 0°C and carefully neutralize with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with DCM (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Lewis Acid-Mediated Irreversible Cleavage (Me₂BBr)
The gold standard for stubborn alpha-halogenated ketals. Dimethylboron bromide attacks the ketal oxygen directly, forming a stable boron-oxygen bond that prevents the reverse reaction[1].
Preparation: Dissolve the ketal (1.0 mmol) in strictly anhydrous DCM (10 mL) under an inert Argon atmosphere.
Initiation: Cool the solution to -78°C using a dry ice/acetone bath.
Reagent Addition: Slowly add Dimethylboron bromide (Me₂BBr, 1.5 mmol, 1.0 M in DCM) dropwise over 10 minutes. Stir at -78°C for 1 hour.
IPC (Self-Validation Step): Withdraw a 5 µL aliquot and quench in pH 7 phosphate buffer. Analyze via LC-MS.
Validation: Look for the distinct
M
and
M+2
bromine isotope pattern (approx. 1:1 ratio) for the target ketone (
m/z
~178/180). The absence of
m/z
~99 indicates that no unwanted debromination has occurred.
Workup: Quench the reaction at -78°C by adding saturated aqueous NaHCO₃ (5 mL). Allow to warm to room temperature, extract with DCM, dry, and concentrate.
Troubleshooting FAQs
Q: Why am I seeing a new byproduct with a lower mass instead of my target ketone?A: You are likely observing the elimination of HBr. Prolonged heating with aqueous acids (especially >50°C) causes the alpha-bromo ketone to eliminate, forming 2H-pyran-4(3H)-one.
Fix: Immediately lower your reaction temperature. Switch from Protocol A to Protocol B (Me₂BBr at -78°C) to completely suppress elimination pathways.
Q: Can I just increase the concentration of HCl and boil it to force the reaction?A: No. High temperatures and strong aqueous mineral acids will promote ring-opening degradation of the tetrahydropyran ring and cause the leaving ethylene glycol to react as a nucleophile, forming complex polymeric mixtures.
Q: Why does the reaction stall at 50% conversion even with excess water?A: Ketal hydrolysis is an equilibrium reaction:
Ketal+H2O⇌Ketone+EthyleneGlycol
. Because the alpha-bromine destabilizes the forward intermediate, the reverse reaction (ketalization) becomes highly competitive as ethylene glycol builds up.
Fix: You must either physically remove the ethylene glycol (difficult) or use a reagent that makes the cleavage irreversible, such as the boron-based Lewis acid in Protocol B.
Caption: Decision matrix for troubleshooting incomplete alpha-bromo ketal cleavage.
References
Guindon, Y., Yoakim, C., & Morton, H. E. (1984). Dimethylboron bromide and diphenylboron bromide: cleavage of acetals and ketals. The Journal of Organic Chemistry, 49(21), 3912-3920.[Link][1]
Kolasa, T., Patel, M. V., et al. (2015). Compounds as cannabinoid receptor ligands and uses thereof. United States Patent US9006275B2. (Details the synthesis and handling of 3-bromotetrahydro-4H-pyran-4-one).[2]
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, New York.[2]
Spectroscopic Scrutiny: IR Validation for the Structural Confirmation of 6-Bromo-1,4,8-trioxaspiro[4.5]decane
As pharmaceutical intermediates grow in structural complexity, the analytical modalities used to confirm their identity must evolve. 6-Bromo-1,4,8-trioxaspiro[4.5]decane is a highly specific spirocyclic ether featuring a...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical intermediates grow in structural complexity, the analytical modalities used to confirm their identity must evolve. 6-Bromo-1,4,8-trioxaspiro[4.5]decane is a highly specific spirocyclic ether featuring a halogenated cyclohexane ring fused to a dioxolane-type system. Confirming its structure requires precise identification of both the highly polar spiroacetal core and the heavy, polarizable carbon-bromine (C-Br) bond.
This guide objectively compares the performance of High-Resolution Attenuated Total Reflectance FTIR (ATR-FTIR) against legacy Transmission FTIR and orthogonal Raman spectroscopy, providing a self-validating framework for researchers and drug development professionals.
The Physics of the Comparison: Why Modality Matters
To confirm the structure of 6-Bromo-1,4,8-trioxaspiro[4.5]decane, we must probe two critical vibrational modes:
The Spiroacetal Linkage (C-O-C): These bonds possess a strong dipole moment. During vibration, the change in the dipole moment derivative is large, making them intensely active in the infrared region, typically producing complex, strong bands between 1000–1200 cm⁻¹[1].
The Halogen Bond (C-Br): Bromine is a heavy atom, which drives the stretching frequency down into the far-IR/fingerprint region, specifically between 515–690 cm⁻¹[2].
High-Resolution ATR-FTIR (The Modern Standard)
ATR-FTIR utilizes an Internal Reflection Element (IRE)—typically diamond—to generate an evanescent wave that penetrates the sample by 0.5 to 2 µm[3]. Because it requires no sample preparation, it completely bypasses the mechanical stress and moisture contamination inherent to classical transmission methods[4]. A diamond IRE is critical here, as its spectral window extends down to 400 cm⁻¹, ensuring the low-frequency C-Br stretch is fully captured.
Transmission FTIR (The Legacy Alternative)
Historically, solid samples were ground with potassium bromide (KBr) and pressed into a pellet. However, KBr is highly hygroscopic. The absorption of atmospheric moisture results in a massive, broad O-H stretching band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can cause severe baseline sloping and obscure critical spectral data[5]. Furthermore, the mechanical energy of grinding risks inducing polymorphic transformations in the sample.
Raman Spectroscopy (The Orthogonal Validator)
While IR spectroscopy relies on changes in dipole moments, Raman spectroscopy relies on changes in the polarizability ellipsoid of the electron cloud. The large, diffuse electron cloud of the bromine atom makes the C-Br bond highly polarizable, yielding a massive Raman scattering signal. While Raman is an excellent complementary tool, it is highly susceptible to baseline fluorescence from trace impurities, making ATR-FTIR the more reliable primary method.
Analytical Workflow & Logical Relationships
The following diagram illustrates the comparative workflow and logical decision matrix for validating the structure of 6-Bromo-1,4,8-trioxaspiro[4.5]decane.
Workflow: Comparative spectroscopic validation for 6-Bromo-1,4,8-trioxaspiro[4.5]decane.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness, the ATR-FTIR protocol must be executed as a self-validating system. The following step-by-step methodology ensures that the instrument, environment, and data processing algorithms are verified before the sample is ever analyzed.
Step 1: System Suitability & Instrument Calibration
Action: Scan a NIST-traceable 1.5 mil polystyrene calibration film.
Validation Check: Verify that the aromatic C-C stretching band is recorded at exactly 1601 ± 1 cm⁻¹.
Causality: This confirms the alignment of the Michelson interferometer and the frequency accuracy of the reference HeNe laser. If this fails, all subsequent peak assignments (especially the narrow C-Br band) will be invalid.
Step 2: Environmental Baseline Collection
Action: Collect an ambient background spectrum (64 scans, 4 cm⁻¹ resolution) on the clean, empty diamond IRE.
Validation Check: Ensure the baseline is flat and devoid of residual sample peaks.
Causality: This background will be mathematically ratioed against the sample spectrum to subtract atmospheric H₂O vapor and CO₂ gas, preventing environmental artifacts from masquerading as sample peaks.
Step 3: Sample Acquisition
Action: Deposit 2–5 mg of neat 6-Bromo-1,4,8-trioxaspiro[4.5]decane directly onto the diamond crystal. Lower the pressure anvil until the software indicates optimal contact pressure.
Causality: The evanescent wave only penetrates a few microns[3]. Consistent, high pressure ensures the solid sample achieves intimate optical contact with the crystal, maximizing the signal-to-noise (S/N) ratio without requiring destructive grinding[5].
Step 4: Algorithmic Data Processing (ATR Correction)
Action: Apply an ATR correction algorithm to the raw spectrum before library matching.
Causality: The penetration depth (
dp
) of the evanescent wave is directly proportional to the wavelength of the incident light. Consequently, low-frequency bands (such as the C-Br stretch at ~600 cm⁻¹) will appear artificially magnified compared to high-frequency bands (like C-H stretches at ~2900 cm⁻¹). The correction algorithm normalizes these intensities, allowing for an accurate, 1:1 comparison with legacy transmission FTIR spectral libraries.
Quantitative Data Presentation
The structural confirmation of 6-Bromo-1,4,8-trioxaspiro[4.5]decane hinges on the accurate detection of specific functional groups. Table 1 outlines the expected vibrational frequencies, while Table 2 objectively compares the performance of the analytical modalities.
Table 1: Key Vibrational Frequencies for Structural Confirmation
Functional Group
Expected Region (cm⁻¹)
Modality Sensitivity
Diagnostic Value
Aliphatic C-H
2850–2950
IR / Raman
Low: Present in the hydrocarbon backbone; not unique.
Spiroacetal C-O-C
1000–1200
High in IR
Critical: Confirms the intact trioxaspiro core structure.
Halogen C-Br
515–690
High in Raman / IR
Critical: Confirms successful bromination at the 6-position.
For the structural confirmation of 6-Bromo-1,4,8-trioxaspiro[4.5]decane, High-Resolution ATR-FTIR equipped with a diamond IRE is the superior primary analytical modality. By eliminating the hygroscopic and mechanochemical risks associated with Transmission FTIR[5], ATR-FTIR preserves the integrity of the spiro-ether while providing rapid, high-fidelity data across both the highly polar C-O-C spiroacetal region[1] and the low-frequency C-Br fingerprint region[2]. While Raman spectroscopy provides excellent orthogonal validation for the polarizable C-Br bond, the self-validating ATR-FTIR workflow detailed above ensures maximum trustworthiness and compliance in pharmaceutical development environments.
A Comprehensive Guide to the Safe Disposal of 6-Bromo-1,4,8-trioxaspiro[4.5]decane
This document provides essential safety and logistical information for the proper handling and disposal of 6-Bromo-1,4,8-trioxaspiro[4.5]decane (CAS No. 1423031-10-0).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety and logistical information for the proper handling and disposal of 6-Bromo-1,4,8-trioxaspiro[4.5]decane (CAS No. 1423031-10-0). As a brominated organic compound, it requires careful management to mitigate risks to personnel and the environment. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Immediate Safety Precautions
6-Bromo-1,4,8-trioxaspiro[4.5]decane is classified with the following hazards:
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]
Due to these potential hazards, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure.[2] All personnel handling this compound must wear:
Chemical-resistant gloves: Inspect gloves for integrity before use.
Safety goggles and a face shield: To protect against splashes.[3]
Laboratory coat: A full-coverage lab coat is essential.
Respiratory protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling and Storage
Proper storage is crucial to prevent accidents and maintain chemical stability.[2]
Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2][3]
Containers: Keep containers tightly sealed to prevent the release of vapors.[2]
Segregation: It is critical to segregate this compound from incompatible materials. Brominated compounds can react violently with easily oxidized substances, including certain metals like aluminum.[2][5] Store separately from alkalis, reducing agents, and combustible materials.[2]
Chemical and Physical Properties
A summary of the key properties of 6-Bromo-1,4,8-trioxaspiro[4.5]decane is provided below.
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Small Spills
For minor spills contained within a fume hood:
Alert Personnel: Inform others in the immediate area.
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[7][8]
Neutralization: For spills of brominated compounds, a sodium thiosulfate solution can be used to neutralize the reactive bromine.[5]
Collection: Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.[6]
Decontamination: Clean the spill area thoroughly with soap and water.[9]
Large Spills
For significant spills or any spill outside of a fume hood:
Evacuate: Immediately evacuate all non-essential personnel from the area.[10]
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Isolate: Prevent the spill from entering drains or waterways.[7][10]
Emergency Response: Contact your institution's emergency response team for cleanup. Cleanup of large spills should only be performed by trained personnel with appropriate full protective equipment.[5]
Spill Response Workflow
Caption: Step-by-step process for proper chemical waste disposal.
References
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. (2025). Benchchem.
6-bromo-1,4,8-trioxaspiro[4.
Process for the chemical decomposition of halogenated organic compounds.
Process for the decomposition and decontamination of organic substances and halogenated toxic materials.